(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
CAS No.: 144527-35-5
Cat. No.: VC3063073
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144527-35-5 |
|---|---|
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-2-methyl-4-oxopyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h6-7H2,1-5H3/t12-/m0/s1 |
| Standard InChI Key | JKSLNLOQSHITFJ-LBPRGKRZSA-N |
| Isomeric SMILES | C[C@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC |
| SMILES | CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC |
Introduction
Chemical Properties and Structure
Basic Chemical Information
The fundamental chemical properties of (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 144527-35-5 |
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h6-7H2,1-5H3/t12-/m0/s1 |
| Standard InChIKey | JKSLNLOQSHITFJ-LBPRGKRZSA-N |
| Isomeric SMILES | C[C@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC |
Structural Features
The compound exhibits several key structural features that collectively determine its chemical behavior and potential applications:
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A pyrrolidine ring core structure, which is a five-membered nitrogen-containing heterocycle that serves as the foundation of the molecule.
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A ketone functionality at the 4-position of the pyrrolidine ring, which introduces a reactive carbonyl group that can participate in various chemical transformations.
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A methyl group at the 2-position creating a chiral center with S-configuration, which establishes a specific three-dimensional orientation that may be crucial for biological activity or synthetic utility.
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A carboxylic acid functionality also at the 2-position, creating a quaternary carbon center that introduces structural rigidity and provides a handle for further chemical modifications.
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A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which is essential for controlling the reactivity of the nitrogen during synthetic procedures.
Synthesis Considerations
Deprotection Methods
According to the available research, "Deprotection can be achieved using reagents like trifluoroacetic acid or oxalyl chloride in methanol. Careful control of reaction conditions is necessary to avoid unwanted side reactions."
This information aligns with standard Boc deprotection protocols in organic synthesis, where:
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Trifluoroacetic acid (TFA) in dichloromethane represents the most common approach for Boc removal, generating the free amine as the trifluoroacetate salt.
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Alternative methods using oxalyl chloride in methanol may offer advantages in specific synthetic contexts, particularly when other acid-sensitive functional groups are present.
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The reaction conditions must be carefully controlled to prevent unwanted side reactions, particularly at the ketone functionality or carboxylic acid group, which could lead to epimerization or other structural modifications.
Related Compounds and Structural Comparisons
Comparison with N-Boc-4-oxo-L-proline
N-Boc-4-oxo-L-proline ((2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid) is closely related to our target compound but lacks the 2-methyl group . This structural difference results in several significant distinctions:
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The absence of the methyl group at position 2 in N-Boc-4-oxo-L-proline results in a tertiary rather than quaternary carbon at this position, potentially allowing greater conformational flexibility.
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The molecular weight is lower (229.23 g/mol calculated for N-Boc-4-oxo-L-proline vs. 257.28 g/mol for our target compound).
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The additional methyl group in our target compound would likely increase lipophilicity and potentially alter binding interactions with biological targets.
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The quaternary center in our target compound prevents epimerization at the 2-position, potentially providing greater configurational stability under various reaction conditions.
Comparison with Boc-L-hydroxyproline
Boc-L-hydroxyproline ((2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid) differs from our target compound in two significant ways :
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It has a hydroxyl group at the 4-position instead of a ketone, which fundamentally changes the reactivity at this position.
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It lacks the 2-methyl substituent, resulting in a tertiary rather than quaternary center at position 2.
These structural differences would result in:
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Different hydrogen bonding capabilities—the hydroxyl group can serve as both a hydrogen bond donor and acceptor, while the ketone is only an acceptor.
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Different conformational preferences of the pyrrolidine ring, as the hydroxyl group in Boc-L-hydroxyproline introduces a second stereocenter and specific steric constraints.
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Different reactivity profiles for further synthetic modifications, with the hydroxyl group participating in different reaction types compared to the ketone.
Structural Comparison Table
The following table provides a detailed comparison of (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid with related compounds:
Analytical Considerations
Spectroscopic Analysis
The characterization of (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid would typically employ multiple complementary spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information:
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1H NMR would show distinctive signals for:
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The methyl group at position 2 (likely a singlet at approximately 1.5-2.0 ppm)
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The tert-butyl group of the Boc protecting group (likely a strong singlet at approximately 1.4-1.5 ppm)
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The methylene protons adjacent to the ketone (typically at 2.0-2.5 ppm)
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The methylene protons adjacent to the nitrogen (typically at 3.0-3.5 ppm)
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13C NMR would reveal the presence of:
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The ketone carbonyl carbon (typically at approximately 205-215 ppm)
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The carboxylic acid carbonyl carbon (typically at approximately 170-180 ppm)
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The carbamate carbonyl carbon (typically at approximately 155-160 ppm)
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The quaternary carbon at position 2 (typically at approximately 60-70 ppm)
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Infrared (IR) spectroscopy would show characteristic absorption bands for:
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The ketone carbonyl (typically at approximately 1710-1720 cm-1)
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The carboxylic acid carbonyl (typically at approximately 1700-1710 cm-1)
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The carbamate carbonyl (typically at approximately 1680-1700 cm-1)
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O-H stretching of the carboxylic acid (broad band at approximately 2500-3300 cm-1)
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be essential for assessing compound purity and potentially for monitoring reactions involving this compound. For chiral compounds like (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid, chiral HPLC would be particularly valuable for determining enantiomeric excess.
Advanced techniques such as Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UHPLC-QE-Orbitrap-MS) could provide highly detailed characterization, similar to methods used for analyzing related compounds .
Mass Spectrometry
Mass spectrometry would provide confirmation of molecular weight and fragmentation patterns. Common fragments might include:
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Loss of the tert-butyl group (m/z = -57)
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Loss of the complete Boc group (m/z = -101)
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Fragmentations of the pyrrolidine ring
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Loss of the carboxylic acid group (m/z = -45)
These analytical approaches would collectively provide comprehensive structural confirmation and purity assessment of the compound.
Research Applications
Synthetic Chemistry Applications
In synthetic organic chemistry, (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid could serve several important functions:
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As a chiral building block for the synthesis of more complex molecules, leveraging the defined stereochemistry at position 2.
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As a source of structural diversity in combinatorial chemistry approaches, where the unique arrangement of functional groups allows for the creation of novel compound libraries.
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As a model compound for studying various reaction types and their stereochemical outcomes when performed on highly functionalized heterocyclic systems.
The presence of multiple functional groups (ketone, carboxylic acid, protected amine) within a well-defined three-dimensional framework makes this compound particularly valuable for exploring selective reaction methodologies.
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